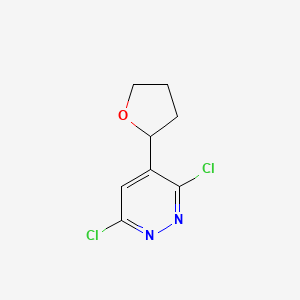

3,6-Dichloro-4-(oxolan-2-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-Dichloro-4-(oxolan-2-yl)pyridazine is a heterocyclic compound with a molecular weight of 219.1 g/mol . This compound features a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and an oxolane ring at position 4. It is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 3,6-Dichloro-4-(oxolan-2-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with oxirane (ethylene oxide) under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the opening of the oxirane ring and its subsequent attachment to the pyridazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3,6-Dichloro-4-(oxolan-2-yl)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The oxolane ring can be oxidized to form a lactone or reduced to form a diol.

Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,6-Dichloro-4-(oxolan-2-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-(oxolan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The exact pathways and targets depend on the specific application and the biological context in which the compound is used . For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .

Comparison with Similar Compounds

3,6-Dichloro-4-(oxolan-2-yl)pyridazine can be compared with other pyridazine derivatives, such as:

3,6-Dichloropyridazine: Lacks the oxolane ring and has different chemical properties and applications.

4-(Oxolan-2-yl)pyridazine: Lacks the chlorine substituents, which affects its reactivity and biological activity.

Pyridazine: The parent compound, which is less substituted and has broader applications in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

3,6-Dichloro-4-(oxolan-2-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridazine ring substituted with chlorine atoms and an oxolane group. This specific arrangement is crucial for its biological activity.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyridazine, including this compound, exhibit significant anticancer properties. For instance, a series of 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Notably, certain compounds in this series showed potent cytotoxic effects against breast and ovarian cancer cells, indicating that structural modifications can enhance their therapeutic potential .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | T-47D (breast) | TBD |

| This compound | MDA-MB-231 (breast) | TBD |

| This compound | SKOV-3 (ovarian) | TBD |

2. Anti-inflammatory Activity

Pyridazine derivatives have also been investigated for their anti-inflammatory properties. In particular, studies have indicated that certain compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β in stimulated HL-60 cells. This suggests that this compound may possess similar inhibitory effects .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:

- Inhibition of Cell Proliferation : By targeting specific pathways involved in cell growth.

- Modulation of Cytokine Production : Reducing levels of inflammatory mediators.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyridazine derivatives, compounds were tested against human cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that specific substitutions on the pyridazine ring significantly enhanced anticancer activity compared to unsubstituted analogs .

Case Study 2: Inflammatory Response

Another study focused on the anti-inflammatory effects of pyridazine derivatives demonstrated that compounds could effectively reduce IL-1β production in vitro. This finding supports the potential use of these compounds in treating inflammatory diseases .

Properties

Molecular Formula |

C8H8Cl2N2O |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

3,6-dichloro-4-(oxolan-2-yl)pyridazine |

InChI |

InChI=1S/C8H8Cl2N2O/c9-7-4-5(8(10)12-11-7)6-2-1-3-13-6/h4,6H,1-3H2 |

InChI Key |

ZFEVYGDCNIPHIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2=CC(=NN=C2Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.